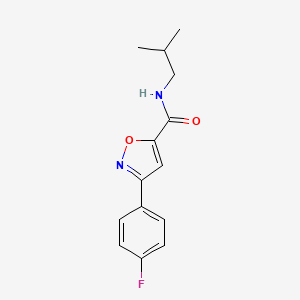

![molecular formula C16H18N2O5 B5551615 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran and morpholine derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. Although specific details on the synthesis of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide” were not directly found, studies on similar compounds provide insights into possible synthetic routes. For instance, benzofuran derivatives can be synthesized through reactions involving o-alkyl derivatives of salicyaldehyde, leading to the formation of 2-acetyl benzofuran derivatives, which can then be further modified (Rangaswamy et al., 2017). Similarly, morpholine derivatives might be prepared through Mannich reactions, involving aldehydes and amines in the presence of morpholine (Kuarm et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran and morpholine derivatives, including “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, is characterized by the presence of a benzofuran moiety linked to a morpholine ring through a carbonyl group. X-ray diffraction and quantum chemical computations are common methods used to determine and analyze the molecular structure, as seen in studies on related compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran and morpholine derivatives are known for their reactivity and the ability to undergo various chemical reactions. These include electrophilic substitutions, nucleophilic additions, and cyclization reactions, which can modify the chemical structure and introduce new functional groups. The chemical properties of these compounds are influenced by the nature of the substituents on the benzofuran and morpholine rings, affecting their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, such as solubility, melting point, and crystal structure, are crucial for its handling and application in research. While specific data on this compound was not found, similar molecules exhibit diverse physical properties based on their molecular structure, crystallinity, and intermolecular interactions (Zhi, 2010).

科学的研究の応用

Drug Metabolism and Pharmacokinetics

- Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural motif with benzofuran derivatives, detailed its metabolism and disposition in humans. The study found significant elimination via feces, with principal circulating components in plasma being SB-649868 and a hemiaminal metabolite resulting from oxidation of the benzofuran ring. This highlights the complex metabolism of benzofuran derivatives in drug development (Renzulli et al., 2011).

Synthetic Methodologies and Chemical Properties

Synthesis of Novel Compounds : Research into the synthesis of novel benzodifuranyl and benzofuran derivatives demonstrated the versatility of these compounds in creating anti-inflammatory and analgesic agents. This underscores the potential for synthesizing related compounds for therapeutic use (Abu‐Hashem et al., 2020).

Antimicrobial Activities : A study on the synthesis of new 1,2,4-triazole derivatives, which are structurally similar to the subject compound, revealed their antimicrobial activities. This suggests potential applications in designing antimicrobial agents (Bektaş et al., 2010).

Biological Activities

Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids were identified as a new class of vasorelaxant agents. This discovery opens the door for the development of new therapeutic agents targeting cardiovascular diseases (Hassan et al., 2014).

Antitumor and Antimicrobial Activities : New derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. demonstrated moderate antitumor and antimicrobial activities. This illustrates the potential of benzofuran derivatives in oncology and infection control (Xia et al., 2011).

作用機序

Safety and Hazards

As with any chemical compound, safety and hazards need to be considered when handling benzofuran derivatives. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

将来の方向性

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future direction in this field could involve the development of new benzofuran derivatives with enhanced biological activities and improved bioavailability.

特性

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-9-11-4-3-10(21-2)7-12(11)23-14(9)16(20)18-5-6-22-13(8-18)15(17)19/h3-4,7,13H,5-6,8H2,1-2H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKUVPJDCLSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

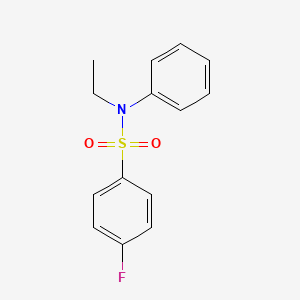

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

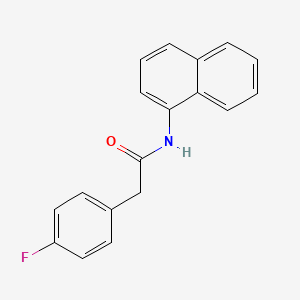

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

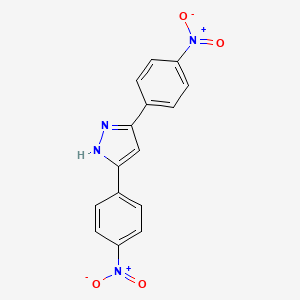

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)